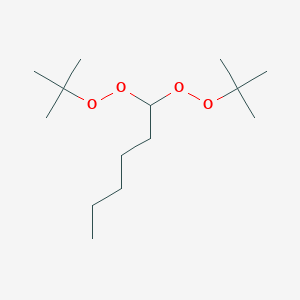
1,1-Bis(tert-butylperoxy)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(tert-butylperoxy)hexane is an organic peroxide compound characterized by the presence of two tert-butylperoxy groups attached to a hexane backbone. This compound is known for its thermal instability and is widely used as an initiator in polymerization reactions due to its ability to generate free radicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Bis(tert-butylperoxy)hexane can be synthesized through the reaction of hexane with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction typically involves the formation of a peroxide bond between the tert-butyl groups and the hexane backbone. The reaction conditions often include low temperatures to prevent decomposition and ensure the stability of the peroxide groups.
Industrial Production Methods: In industrial settings, this compound is produced by mixing hexane with tert-butyl hydroperoxide in large reactors. The reaction is carefully controlled to maintain the desired temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for use as an initiator in polymerization processes.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Bis(tert-butylperoxy)hexane primarily undergoes decomposition reactions due to its peroxide groups. These reactions can be initiated by heat, light, or the presence of certain catalysts. The decomposition of this compound results in the formation of free radicals, which can further participate in various chemical reactions.
Common Reagents and Conditions: The decomposition of this compound is often carried out under controlled heating conditions. Common reagents used in these reactions include radical initiators and stabilizers to control the rate of decomposition and prevent runaway reactions. The presence of metal ions or acids can also influence the decomposition process and the formation of free radicals.
Major Products Formed: The major products formed from the decomposition of this compound include tert-butyl alcohol, acetone, and various hydrocarbons. These products are formed through the cleavage of the peroxide bonds and subsequent rearrangement of the resulting radicals.
Aplicaciones Científicas De Investigación
1,1-Bis(tert-butylperoxy)hexane has a wide range of applications in scientific research and industry. In chemistry, it is used as an initiator for polymerization reactions, particularly in the production of polyethylene and polystyrene. Its ability to generate free radicals makes it valuable in the synthesis of high-molecular-weight polymers.
In biology and medicine, this compound is used in the study of oxidative stress and its effects on biological systems. The compound’s ability to generate free radicals allows researchers to investigate the mechanisms of oxidative damage and develop potential therapeutic interventions.
In the industrial sector, this compound is used as a cross-linking agent in the production of rubber and other elastomers. Its thermal instability and ability to initiate polymerization reactions make it a valuable component in the manufacturing of various polymer-based materials.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(tert-butylperoxy)hexane involves the generation of free radicals through the cleavage of its peroxide bonds. These free radicals can initiate polymerization reactions by attacking unsaturated bonds in monomers, leading to the formation of polymer chains. The compound’s ability to generate free radicals also makes it useful in the study of oxidative stress and its effects on biological systems.
Comparación Con Compuestos Similares
- 1,1-Bis(tert-butylperoxy)cyclohexane
- 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Compared to these similar compounds, 1,1-Bis(tert-butylperoxy)hexane is unique in its specific structure and the types of reactions it can initiate. Its hexane backbone provides different steric and electronic properties, which can influence its reactivity and the types of polymers it can produce.
Propiedades
Número CAS |
93121-09-6 |
|---|---|
Fórmula molecular |
C14H30O4 |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
1,1-bis(tert-butylperoxy)hexane |
InChI |
InChI=1S/C14H30O4/c1-8-9-10-11-12(15-17-13(2,3)4)16-18-14(5,6)7/h12H,8-11H2,1-7H3 |
Clave InChI |
UJNVTDGCOKFBKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(OOC(C)(C)C)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
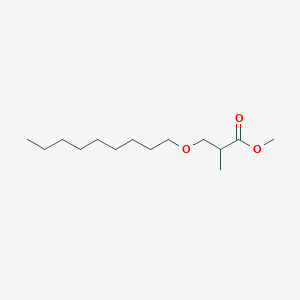
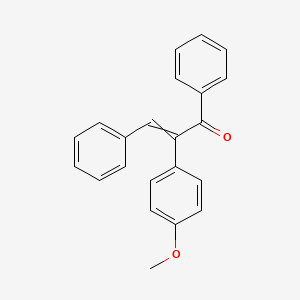
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
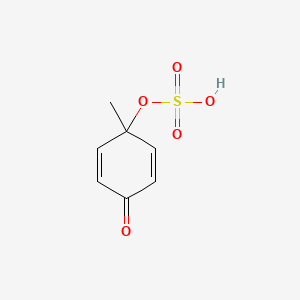
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
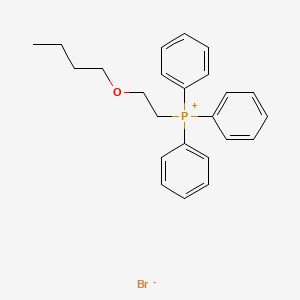
![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
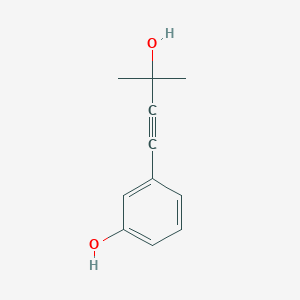
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
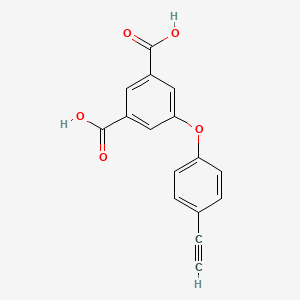
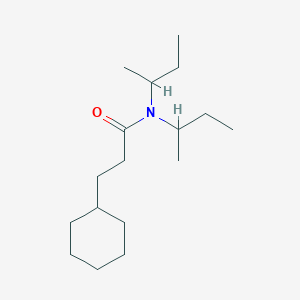
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
